molecular formula C12H25NO3 B14701082 [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate CAS No. 25384-32-1

[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate

Cat. No.: B14701082
CAS No.: 25384-32-1
M. Wt: 231.33 g/mol
InChI Key: HKTXFTWRXBMFPB-UHFFFAOYSA-N
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Description

[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate is a chemical compound that has garnered interest in various fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbamate group, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with butan-2-yl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-(hydroxymethyl)-2-methylpentanol} + \text{butan-2-yl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-2-methylpentyl N-butan-2-ylcarbamate.

    Reduction: Formation of 2-(aminomethyl)-2-methylpentyl N-butan-2-ylcarbamate.

    Substitution: Formation of derivatives with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

Chemistry

In chemistry, [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable compound for developing new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various enzymes and proteins makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structure allows it to act as a prodrug, releasing active agents in the body under specific conditions.

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its unique properties contribute to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, making the compound useful for therapeutic and research purposes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
  • [2-(hydroxymethyl)-2-methylpentyl] N-ethylcarbamate
  • [2-(hydroxymethyl)-2-methylpentyl] N-propylcarbamate

Uniqueness

Compared to similar compounds, [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate has a unique combination of functional groups that confer distinct reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for various applications.

Properties

CAS No.

25384-32-1

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate

InChI

InChI=1S/C12H25NO3/c1-5-7-12(4,8-14)9-16-11(15)13-10(3)6-2/h10,14H,5-9H2,1-4H3,(H,13,15)

InChI Key

HKTXFTWRXBMFPB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CO)COC(=O)NC(C)CC

Origin of Product

United States

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